Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One notable method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions. This method provides good to excellent yields with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organic bases, catalysts, and oxidizing or reducing agents. The conditions for these reactions are typically mild and operationally simple, allowing for efficient synthesis and modification of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to block FabF and FabH enzymes, which are involved in fatty acid biosynthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound used as a base, catalyst, and reagent in organic synthesis.
8-Azabicyclo[3.2.1]octane: A scaffold found in tropane alkaloids with various biological activities.
The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h2-7,12H2,1H3 |
InChI Key |
SZBFBEZMGNARBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2=O)N |
Origin of Product |
United States |
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